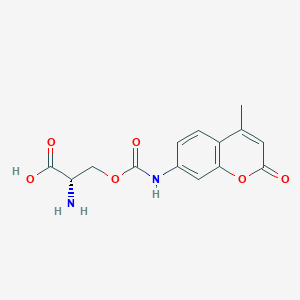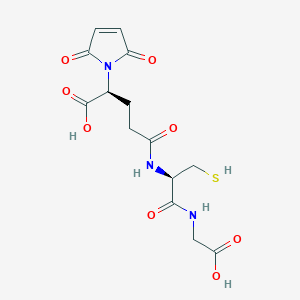
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea, also known as AUDA, is a chemical compound that has been studied extensively for its potential therapeutic applications. AUDA has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of a variety of conditions.
Wirkmechanismus
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the metabolism of fatty acids. By inhibiting sEH, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea increases the levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to improve insulin sensitivity and reduce blood pressure in animal models of metabolic syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its well-characterized mechanism of action. Additionally, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to be effective in various animal models, making it a promising candidate for further research. However, one limitation of using N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea. One area of interest is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, there is interest in exploring the use of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in the treatment of inflammatory bowel disease and other inflammatory conditions. Finally, there is potential for the development of new analogs of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea with improved solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea involves the reaction of 1-adamantylamine with 2,2-dimethylpropanoyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
Produktname |
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea |
|---|---|
Molekularformel |
C16H26N2OS |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
N-(1-adamantylcarbamothioyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H26N2OS/c1-15(2,3)13(19)17-14(20)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,4-9H2,1-3H3,(H2,17,18,19,20) |
InChI-Schlüssel |
GVOQHIUEDCZUEV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)






![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)


